molecular formula C7H5BrClI B572622 1-Bromo-4-chloro-2-iodo-5-methylbenzene CAS No. 1255574-71-0

1-Bromo-4-chloro-2-iodo-5-methylbenzene

Cat. No. B572622
M. Wt: 331.375
InChI Key: GDJJZCBMGAOLJR-UHFFFAOYSA-N
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Description

“1-Bromo-4-chloro-2-iodo-5-methylbenzene” is a chemical compound with the molecular formula C7H5BrClI . It is a derivative of benzene, which is a six-carbon ring with three double bonds .


Synthesis Analysis

The synthesis of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could involve multiple steps. For instance, a Friedel Crafts acylation could be one of the steps involved . Another source suggests that it could be synthesized from 4-Bromo-3-methylaniline .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” consists of a benzene ring with bromine, chlorine, iodine, and a methyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could be complex and depend on the conditions and reagents used. For instance, it could undergo a nitration reaction, followed by a conversion from the nitro group to an amine, and then a bromination .


Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” is 331.37 g/mol . It has a complexity of 120 and a covalently-bonded unit count of 1 .

Scientific Research Applications

  • Halogenation of Polyalkylbenzenes : A study by Bovonsombat and Mcnelis (1993) discusses the use of halogenation reactions in polyalkylbenzenes, which is relevant for understanding the synthesis of halogenated compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Bovonsombat & Mcnelis, 1993).

  • Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) studied the vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, which can provide insights into the physical properties of 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Verevkin et al., 2015).

  • Halogen Bonding in Halotriaroylbenzenes : Pigge, Vangala, and Swenson (2006) explored halogen bonding in halotriaroylbenzenes, which is relevant for understanding the structural determinants in compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Pigge, Vangala, & Swenson, 2006).

  • Metabolism of Halogenonitrobenzenes : The metabolism of halogenonitrobenzenes in rabbits was studied by Bray, James, and Thorpe (1958), providing insights into the biological processing of halogenated compounds like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Bray, James, & Thorpe, 1958).

  • Bromination of Dimethylbenzene : Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which is relevant for understanding the synthesis pathways that could potentially apply to 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Aitken et al., 2016).

  • Photoreactions of Halogenobenzenes : Bryce-Smith, Dadson, and Gilbert (1980) investigated the photoreactions of chloro-, bromo-, and iodo-benzenes, which can offer insights into the reactivity of halogenated benzene derivatives like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Bryce-Smith, Dadson, & Gilbert, 1980).

  • Properties of Halobenzene Cations : Kwon, Kim, and Kim (2002) studied the vibrational spectra of halobenzene cations, which can provide information on the electronic properties of halogenated benzenes like 1-Bromo-4-chloro-2-iodo-5-methylbenzene (Kwon, Kim, & Kim, 2002).

Safety And Hazards

Safety and hazards associated with “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could include the need to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eye . It’s also important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for the study and use of “1-Bromo-4-chloro-2-iodo-5-methylbenzene” could involve further exploration of its synthesis and reactions. For instance, the nitration reaction could be explored further, especially since the end product is meta and a meta directing group must be utilized .

properties

IUPAC Name

1-bromo-4-chloro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJJZCBMGAOLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682012
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-2-iodo-5-methylbenzene

CAS RN

1255574-71-0
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
CA Engles - 2011 - cedar.wwu.edu
The heliannuols are a family of allelochemicals that have been isolated from the common sunflower (Helianthus annuus). The 8-membered cyclic ether moiety found in many of the …
Number of citations: 3 cedar.wwu.edu

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